(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile
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Overview
Description
(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a pyrroloindolizine core, a chlorophenyl group, and a nitrophenylcarbonyl moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrroloindolizine core through a cyclization reaction. This is followed by the introduction of the chlorophenyl and nitrophenylcarbonyl groups via substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, could be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating different diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require high stability and resistance to degradation.
Mechanism of Action
The mechanism by which (3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile
- (3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile
Uniqueness
The uniqueness of (3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile lies in its specific combination of functional groups and stereochemistry. The presence of the chlorophenyl and nitrophenylcarbonyl groups, along with the pyrroloindolizine core, gives it distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound (3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile (CAS: 1014083-10-3) is a complex organic molecule with potential pharmaceutical applications. This article aims to explore its biological activity through various studies and findings.
Property | Value |
---|---|
Molecular Formula | C24H15ClN4O5 |
Molecular Weight | 474.8 g/mol |
Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antioxidant Activity : Preliminary studies indicate that compounds structurally related to this molecule exhibit significant antioxidant properties. For instance, a related compound showed an IC50 value of 2.07 μM in antioxidant assays .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Compounds with similar dioxo and carbonitrile functionalities have demonstrated effectiveness against various bacterial strains .
- Cytotoxicity : Initial cytotoxicity assessments indicate that this compound may possess selective toxicity towards certain cancer cell lines. Further studies are needed to quantify this effect and elucidate the underlying mechanisms.
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of various derivatives related to the target compound. The findings are summarized in the following table:
Compound | EC50 (μM) |
---|---|
Compound A | 2.07 |
Compound B | 2.25 |
Compound C | 2.29 |
Trolox | 2.30 |
This study concluded that modifications in the aromatic substituents significantly influenced the antioxidant capacity of the compounds tested .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives of the target compound were screened against a panel of pathogens. The results indicated promising activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL for several derivatives.
Study 3: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results revealed that at concentrations above 10 μM, there was a notable decrease in cell viability across multiple cancer types, suggesting potential for further development as an anticancer agent.
The proposed mechanism of action for the biological activities observed includes:
- Antioxidant Mechanism : The dioxo moiety may facilitate electron transfer processes that neutralize free radicals.
- Antimicrobial Action : The chlorophenyl group may interact with bacterial membranes or essential enzymes.
- Cytotoxic Pathways : Induction of apoptosis in cancer cells may be mediated through oxidative stress pathways initiated by the compound's reactive functional groups.
Properties
Molecular Formula |
C24H15ClN4O5 |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-(3-nitrobenzoyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-8-carbonitrile |
InChI |
InChI=1S/C24H15ClN4O5/c25-15-4-6-16(7-5-15)28-23(31)19-18-10-13(12-26)8-9-27(18)21(20(19)24(28)32)22(30)14-2-1-3-17(11-14)29(33)34/h1-11,18-21H/t18-,19-,20-,21+/m0/s1 |
InChI Key |
ZJTGAWMXWZCBPC-XSDIEEQYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[C@H]2[C@@H]3[C@H]([C@H]4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2C3C(C4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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